molecular formula C10H11F3O2 B14133802 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol CAS No. 194286-27-6

3-[4-(Trifluoromethyl)phenoxy]propan-1-ol

Cat. No.: B14133802
CAS No.: 194286-27-6
M. Wt: 220.19 g/mol
InChI Key: ILVAZCCTMDIKTH-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is a fluorinated aromatic alcohol characterized by a hydroxyl group at the terminal position of a three-carbon chain and a para-trifluoromethyl-substituted phenoxy moiety. This compound is of interest in medicinal chemistry and material science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences intermolecular interactions.

Properties

CAS No.

194286-27-6

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,14H,1,6-7H2

InChI Key

ILVAZCCTMDIKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the Williamson ether synthesis, where 4-(trifluoromethyl)phenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-(Trifluoromethyl)phenoxy]propanal or 3-[4-(Trifluoromethyl)phenoxy]propanone.

    Reduction: Formation of 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine or 3-[4-(Trifluoromethyl)phenoxy]propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenoxy]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • 2-(4-Trifluoromethyl-phenoxy)-propan-1-ol (CAS 69183-54-6): This isomer features a hydroxyl group on the second carbon of the propane chain instead of the third. The positional shift alters hydrogen-bonding capacity and solubility. It is commercially available at 95% purity, indicating synthetic accessibility .
  • 2,2,3,3,3-Pentafluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol (CAS UC415):
    A heavily fluorinated analog with five fluorine atoms on the propane chain, significantly raising molecular weight (294.15 g/mol) and thermal stability .

Heterocyclic Derivatives

  • Its molecular weight (287.3 g/mol) is comparable to the target compound .
  • 3-[3-[[4-(1,3-Thiazol-2-yl)pyrimidin-2-yl]amino]-5-(trifluoromethyl)phenoxy]propan-1-ol: A complex derivative with dual heterocyclic motifs, demonstrating potent SYK inhibition (IC50 = 26–90 nM; Ki = 26 nM). This highlights the pharmacological relevance of trifluoromethyl-phenoxy-propanol scaffolds .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (Predicted)
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol C10H11F3O2 220.19 -OH (C1), -CF3 (para) ~2.5 Moderate in DMSO
2-(4-Trifluoromethyl-phenoxy)-propan-1-ol C10H11F3O2 220.19 -OH (C2), -CF3 (para) ~2.3 Moderate in EtOAc
3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol C10H8F6O 258.17 -CF3 (C3), -CF3 (para) ~3.8 Low in H2O
3-[4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl]propan-1-ol C13H12F3NOS 287.30 Thiazole ring, -CF3 (para) ~3.2 Low in H2O

*LogP estimated via fragment-based methods.

Pharmacological Activities

  • SYK Inhibition: The derivative 3-[3-[[4-(1,3-Thiazol-2-yl)pyrimidin-2-yl]amino]-5-(trifluoromethyl)phenoxy]propan-1-ol exhibits SYK inhibition (IC50 = 26–90 nM), a key target in autoimmune and cancer therapies .
  • Kinase Selectivity: Compared to Sorafenib Tosylate (IC50 values in the nanomolar range for Raf kinases), trifluoromethyl-phenoxy-propanol derivatives show narrower kinase selectivity, reducing off-target effects .

Biological Activity

3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11F3OC_{10}H_{11}F_3O. The trifluoromethyl group (CF₃) enhances lipophilicity, affecting the compound's pharmacokinetic properties, which is crucial for its biological activity.

The trifluoromethyl group in this compound is known to influence the electronic characteristics of the compound, enhancing its interaction with biological targets. This group has been associated with increased potency in various therapeutic contexts, including cancer treatment and as a potential antibacterial agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can down-regulate key genes involved in cancer progression, such as BRCA1 and TP53 .

A comparative analysis of various compounds revealed that those with trifluoromethyl substituents often demonstrated lower IC₅₀ values against human cancer cell lines, indicating higher potency than traditional chemotherapeutics like Doxorubicin .

Compound NameIC₅₀ (μM)Targeted Cancer Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Doxorubicin52.1PACA2

Antibacterial Properties

The antibacterial activity of related compounds has been documented extensively. Trifluoromethyl-substituted phenols have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be significantly lower than those of traditional antibiotics .

Case Studies

  • Anticancer Research : A study focused on a series of urea derivatives, including those with trifluoromethyl groups, demonstrated their ability to inhibit cancer cell proliferation effectively. Compounds were tested against multiple human cancer lines, showing promising results in terms of both potency and selectivity .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of trifluoromethyl-substituted compounds against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Synthesis

The synthesis of this compound can be achieved through several methods involving the introduction of the trifluoromethyl group into a phenolic framework followed by alkylation with propanol derivatives. Optimizing these synthetic routes is crucial for improving yield and purity for pharmaceutical applications.

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